1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups. This compound contains an imidazole ring, a benzoyl group with trifluoromethyl substituents, and a sulfanyl group attached to a methylphenyl moiety. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a series of thio-urea compounds with aromatic amine structures . These compounds have shown good matching patterns with drug targets and have demonstrated significant inhibitory activity against in vitro tumor cell lines .
Mode of Action
This interaction could potentially inhibit the activity of the target, thereby exerting its therapeutic effects .
Biochemical Pathways
Given its potential role in inhibiting tumor cell lines , it’s likely that it affects pathways related to cell proliferation and survival.
Result of Action
Based on its potential inhibitory activity against in vitro tumor cell lines , it’s plausible that it induces cell death or inhibits cell proliferation in these cells.
Preparation Methods
The synthesis of 1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the benzoyl group: The benzoyl group with trifluoromethyl substituents can be introduced via Friedel-Crafts acylation using 3,5-bis(trifluoromethyl)benzoyl chloride.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and appropriate leaving groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar compounds to 1-[3,5-bis(trifluoromethyl)benzoyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole include other imidazole derivatives with various substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug that contains a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2OS/c1-12-4-2-3-5-13(12)11-30-18-27-6-7-28(18)17(29)14-8-15(19(21,22)23)10-16(9-14)20(24,25)26/h2-5,8-10H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUIQPOIYKVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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